molecular formula C8H5IS B1630299 5-Iodobenzo[b]thiophene CAS No. 20532-38-1

5-Iodobenzo[b]thiophene

Cat. No.: B1630299
CAS No.: 20532-38-1
M. Wt: 260.1 g/mol
InChI Key: XVLLBRYWAUIDSJ-UHFFFAOYSA-N
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Description

5-Iodobenzo[b]thiophene is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of an iodine atom at the 5-position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodobenzo[b]thiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of alkynes bearing electron-rich aromatic rings using iodine in dichloromethane. This method provides excellent yields of the desired product . Another method involves the aryne reaction with alkynyl sulfides, which allows the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic cyclization reactions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for further diversification of the benzothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Iodobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Iodobenzo[b]thiophene depends on its specific applicationFor example, some derivatives act as inhibitors of lipid peroxidation, potassium channel openers, and topoisomerase inhibitors . The presence of the iodine atom can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodobenzo[b]thiophene is unique due to the specific position of the iodine atom, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

5-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLBRYWAUIDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650134
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-38-1
Record name 5-Iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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